molecular formula C19H24N2O3S B4720039 1-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

1-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

Cat. No.: B4720039
M. Wt: 360.5 g/mol
InChI Key: GCAHAQUJQPGUJT-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-4-[(2-methylphenyl)methanesulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a methoxy group attached to a phenyl ring and a methanesulfonyl group attached to another phenyl ring, both of which are connected to a piperazine ring. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-methoxyphenyl)-4-[(2-methylphenyl)methanesulfonyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced by reacting the piperazine intermediate with 2-methoxyphenylboronic acid in the presence of a palladium catalyst.

    Attachment of the methanesulfonyl group: The final step involves the reaction of the intermediate with 2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)-4-[(2-methylphenyl)methanesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide or a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of sulfide or thiol derivatives.

    Substitution: Formation of nitro, bromo, or sulfonyl derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-4-[(2-methylphenyl)methanesulfonyl]piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic, anti-inflammatory, and antipsychotic agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-methoxyphenyl)-4-[(2-methylphenyl)methanesulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing mood and behavior. Additionally, it may inhibit certain enzymes involved in inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Lacks the methanesulfonyl group, resulting in different chemical and biological properties.

    4-[(2-Methylphenyl)methanesulfonyl]piperazine: Lacks the methoxy group, leading to variations in its reactivity and applications.

    1-(2-Hydroxyphenyl)-4-[(2-methylphenyl)methanesulfonyl]piperazine:

Uniqueness

1-(2-Methoxyphenyl)-4-[(2-methylphenyl)methanesulfonyl]piperazine is unique due to the presence of both the methoxy and methanesulfonyl groups, which confer distinct chemical properties and biological activities

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-[(2-methylphenyl)methylsulfonyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-16-7-3-4-8-17(16)15-25(22,23)21-13-11-20(12-14-21)18-9-5-6-10-19(18)24-2/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAHAQUJQPGUJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
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1-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
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1-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE
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1-(2-METHOXYPHENYL)-4-[(2-METHYLPHENYL)METHANESULFONYL]PIPERAZINE

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